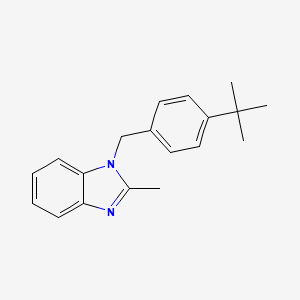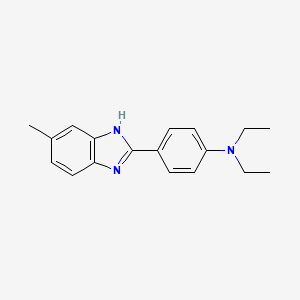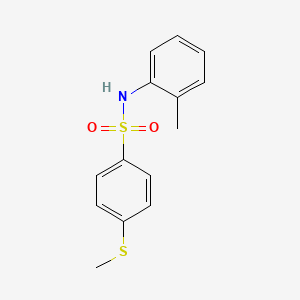
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as Methylthionine chloride or Methylene blue, is a synthetic organic compound that has been extensively studied for its diverse applications in the field of science and medicine. It is a heterocyclic aromatic chemical that has a variety of biological and chemical properties that make it an important research tool. In
作用机制
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride works by inhibiting the activity of monoamine oxidase, an enzyme that is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of this enzyme, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride increases the levels of these neurotransmitters in the brain, which can improve mood, cognition, and memory. In addition, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has a variety of biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can improve mood, cognition, and memory. In addition, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has several advantages for lab experiments, including its ability to stain biological tissues, its diagnostic potential for various diseases, and its potential therapeutic effects. However, there are also some limitations to its use in lab experiments. For example, N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride can be toxic at high concentrations, and its effects can vary depending on the concentration used and the specific experimental conditions.
未来方向
There are several future directions for research on N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride. One area of research is exploring its potential therapeutic effects for various conditions, including sepsis, malaria, and cancer. Another area of research is investigating its potential as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride and its effects on the body.
合成方法
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride can be synthesized through various methods, including the reduction of 4-dimethylaminobenzonitrile with stannous chloride, the oxidation of dimethylthionine with potassium permanganate, or the reaction of 4-(methylthio)benzenesulfonyl chloride with 2-methylaniline. The most commonly used method for synthesizing N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride is by the reaction of 4-dimethylaminobenzonitrile with sulfur and hydrochloric acid, followed by oxidation with potassium dichromate.
科学研究应用
N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has been used in various scientific research applications, including as a biological stain, a diagnostic tool for various diseases, and as a therapeutic agent. It is commonly used as a stain for biological tissues due to its ability to bind to nucleic acids and proteins. In addition, it has been used as a diagnostic tool for diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2-methylphenyl)-4-(methylthio)benzenesulfonamidene chloride has also been studied for its potential therapeutic effects in treating various conditions, including sepsis, malaria, and cancer.
属性
IUPAC Name |
N-(2-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-5-3-4-6-14(11)15-19(16,17)13-9-7-12(18-2)8-10-13/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGCNCFBUZRJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-N-{2-[2-(1-methyl-3-phenylpropylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5792807.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5792810.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5792817.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5792822.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)
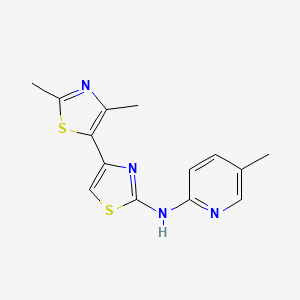
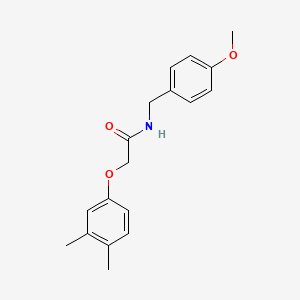
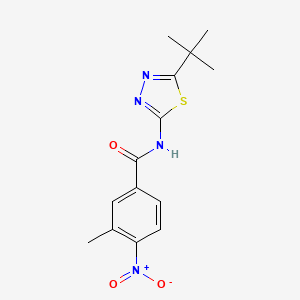
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)
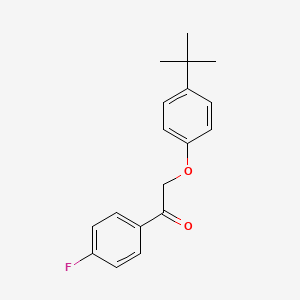
![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
